Unique Divergence in Aβ42 Fibril Formation: Potent Inhibition vs. Acceleration by Other Aminosterols
Claramine TFA exhibits a unique, opposite effect on Aβ42 fibril formation compared to other aminosterols. While Squalamine and Trodusquemine accelerate Aβ42 aggregation, Claramine potently inhibits it [1]. At a 1:10 molar ratio of Aβ42 to claramine, ThT fluorescence indicated fibril content was reduced to just 5 ± 3% of the control [2]. The IC50 for inhibiting Aβ42 fibril formation was determined to be 4.1 µM (ThT assay) and 1.8 µM (fibril-specific immunoblot), placing it among the more potent known small-molecule inhibitors of Aβ42 aggregation, comparable to EGCG (IC50 ~2.4 µM) but with a distinct aminosterol scaffold [3].
| Evidence Dimension | Effect on Aβ42 fibril formation (ThT fluorescence assay) |
|---|---|
| Target Compound Data | Reduces fibril content to 5 ± 3% of control at 1:10 molar ratio; IC50 = 4.1 µM (ThT) or 1.8 µM (immunoblot) |
| Comparator Or Baseline | Squalamine and Trodusquemine: accelerate Aβ42 aggregation |
| Quantified Difference | Qualitatively opposite effect (inhibition vs. acceleration) |
| Conditions | In vitro, 2 µM Aβ42 monomer, 20 µM ThT, 37°C, quiescent conditions |
Why This Matters
This functional inversion means Claramine TFA is uniquely suited for Alzheimer's disease research among aminosterols, enabling investigation of disease-modifying aggregation inhibition that other class members cannot provide.
- [1] Fallot, L. B.; Pinc, J. R.; Buselmeier, J. E.; Palchak, J. C.; Shroff, S. S.; Zang, K.; ... ; Limbocker, R. An aminosterol breaks the autocatalytic cycle of Aβ42 aggregation and protects cell membranes from its soluble aggregates. Proc. Natl. Acad. Sci. U. S. A. 2025, 122 (28), e2417944122. View Source
- [2] Fallot et al., Proc. Natl. Acad. Sci. U. S. A. 2025 (Supplemental Figure S1 and main text). View Source
- [3] Fallot et al., Proc. Natl. Acad. Sci. U. S. A. 2025 (IC50 values reported in main text). View Source
